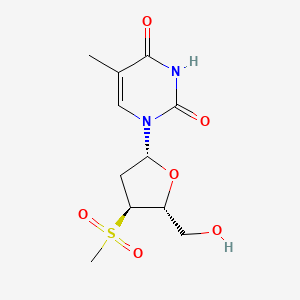
Thymidine, 3'-deoxy-3'-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-(methylsulfonyl)- involves several stepsThe reaction typically involves the use of reagents such as methylsulfonyl chloride and a base like triethylamine . The protected intermediate is then deprotected to yield the final product.
Industrial Production Methods
Industrial production methods for thymidine, 3’-deoxy-3’-(methylsulfonyl)- are not well-documented in the literature. the general principles of nucleoside analog synthesis, including large-scale protection and deprotection steps, as well as purification techniques like crystallization and chromatography, are likely employed.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction produces methylthio derivatives .
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- has several scientific research applications:
Medical Imaging: It is used as a tracer in positron emission tomography (PET) to evaluate cell proliferation in tumors.
Cancer Research: The compound is studied for its potential to monitor tumor response to antiproliferative therapies.
Biological Studies: It serves as a tool to investigate DNA synthesis and repair mechanisms.
Wirkmechanismus
The mechanism of action of thymidine, 3’-deoxy-3’-(methylsulfonyl)- involves its incorporation into DNA during replication. The methylsulfonyl group can interfere with normal DNA synthesis, leading to the inhibition of cell proliferation. This makes it useful as a marker for imaging proliferating cells in tumors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxy-3’-(fluoromethyl)-thymidine: Another nucleoside analog used in PET imaging.
3’-Deoxy-3’-(methylthio)-thymidine: A reduced form of the compound with different chemical properties.
Uniqueness
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- is unique due to its specific chemical modification, which allows it to be used as a tracer for imaging cell proliferation. Its methylsulfonyl group provides distinct reactivity compared to other nucleoside analogs, making it valuable in both research and clinical applications .
Eigenschaften
CAS-Nummer |
127682-53-5 |
|---|---|
Molekularformel |
C11H16N2O6S |
Molekulargewicht |
304.32 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methylsulfonyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6S/c1-6-4-13(11(16)12-10(6)15)9-3-8(20(2,17)18)7(5-14)19-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9-/m1/s1 |
InChI-Schlüssel |
DIDUXONFNVPUPK-HRDYMLBCSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)S(=O)(=O)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


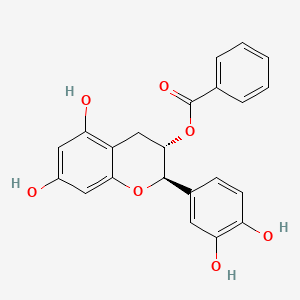

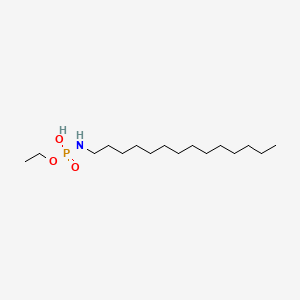
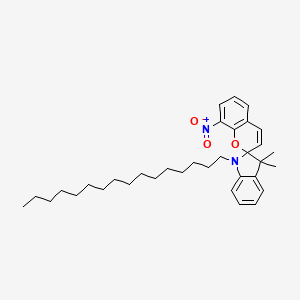

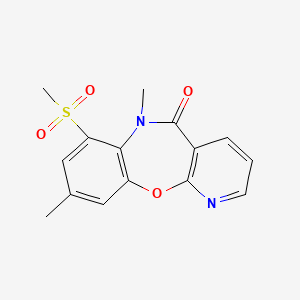
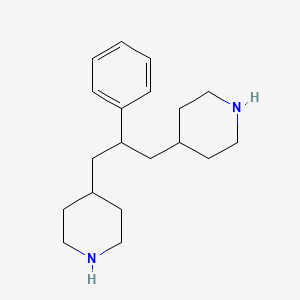

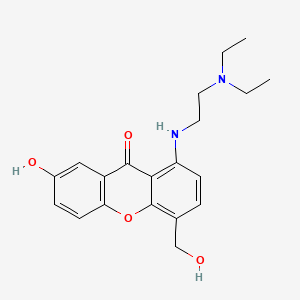

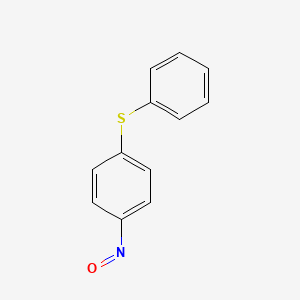
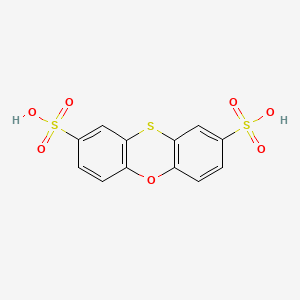
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)

